molecular formula C17H28O2 B14689071 2-(1-Ethoxynonyl)phenol CAS No. 31325-89-0

2-(1-Ethoxynonyl)phenol

Cat. No.: B14689071
CAS No.: 31325-89-0
M. Wt: 264.4 g/mol
InChI Key: QNLKWCKOLQAQNX-UHFFFAOYSA-N
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Description

2-(1-Ethoxynonyl)phenol is an organic compound that belongs to the class of alkylphenols. It is characterized by the presence of a phenol group substituted with a 1-ethoxynonyl chain. This compound is known for its surfactant properties and is commonly used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethoxynonyl)phenol typically involves the alkylation of phenol with 1-ethoxynonane. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale alkylation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Ethoxynonyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include sodium dichromate and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols, depending on the reagents used.

Scientific Research Applications

2-(1-Ethoxynonyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential therapeutic applications and toxicological effects.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxynonyl)phenol involves its interaction with biological membranes and proteins. The compound can disrupt cellular processes by altering membrane fluidity and protein function. It is also known to interact with hormone receptors, leading to endocrine-disrupting effects.

Comparison with Similar Compounds

  • Nonylphenol
  • Octylphenol
  • Dodecylphenol

Comparison: 2-(1-Ethoxynonyl)phenol is unique due to its specific ethoxynonyl substitution, which imparts distinct surfactant properties compared to other alkylphenols. Its structure allows for specific interactions with biological membranes and proteins, making it a valuable compound in various applications.

Properties

CAS No.

31325-89-0

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

2-(1-ethoxynonyl)phenol

InChI

InChI=1S/C17H28O2/c1-3-5-6-7-8-9-14-17(19-4-2)15-12-10-11-13-16(15)18/h10-13,17-18H,3-9,14H2,1-2H3

InChI Key

QNLKWCKOLQAQNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C1=CC=CC=C1O)OCC

Origin of Product

United States

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